1,1-Difluoro-2-methylpropan-2-amine
Description
1,1-Difluoro-2-methylpropan-2-amine (IUPAC name: 2-methyl-1,1-difluoropropan-2-amine) is a fluorinated aliphatic amine with the molecular formula C₄H₉F₂N and a molecular weight of 121.12 g/mol. Its structure features a central tertiary carbon bonded to two fluorine atoms, a methyl group, and an amine group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where fluorinated amines are valued for their metabolic stability and bioavailability .
Properties
IUPAC Name |
1,1-difluoro-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBFGGNMOJFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1,1-difluoro-2-methylpropan-2-amine with key structural analogues, focusing on substituent effects and physicochemical properties:
Key Observations:
- Fluorine Position: Aliphatic fluorine (as in 1,1-difluoro-2-methylpropan-2-amine) exerts stronger inductive electron-withdrawing effects than aromatic fluorine, reducing the amine’s basicity (pKa) compared to non-fluorinated analogues. This property enhances its stability in acidic environments .
- Steric Effects : The tertiary amine and methyl group in 1,1-difluoro-2-methylpropan-2-amine create steric hindrance, limiting nucleophilic reactivity compared to secondary amines like 1-(2,4-difluorophenyl)propan-2-amine .
- Aromatic vs. Aliphatic Fluorine : Aromatic fluorine (e.g., in 1-(4-fluorophenyl)-2-methylpropan-2-amine) enhances lipophilicity and bioavailability, making such compounds more suited for blood-brain barrier penetration in CNS-targeted drugs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,1-difluoro-2-methylpropan-2-amine for high purity and yield?
- Methodological Answer : Synthesis often involves nucleophilic substitution or fluorination strategies. For example, hydrochlorination of intermediates (e.g., forming a stable hydrochloride salt) can improve purity . Reaction conditions such as temperature (e.g., reflux in ethanol) and catalysts (e.g., sodium methoxide) from analogous fluorinated amines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) can be adapted . Purification via recrystallization or column chromatography is recommended, with characterization by / NMR and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing 1,1-difluoro-2-methylpropan-2-amine?
- Methodological Answer :
- NMR : NMR is essential to confirm fluorination patterns, while NMR resolves methyl and amine proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated: 109.12 g/mol for CHFN).
- IR Spectroscopy : Identifies N-H and C-F stretches (~3300 cm for amines, 1100–1000 cm for C-F bonds) .
Q. What safety precautions are required when handling 1,1-difluoro-2-methylpropan-2-amine?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile amines .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can enantioselective synthesis of 1,1-difluoro-2-methylpropan-2-amine be achieved?
- Methodological Answer : Chiral resolution or asymmetric catalysis may be employed. For example, transaminase-mediated synthesis (as seen in related 1-phenylpropan-2-amine derivatives) can introduce enantioselectivity . Chiral auxiliaries or chromatography (e.g., chiral HPLC) can separate enantiomers, with optical rotation and circular dichroism (CD) used for validation .
Q. What computational methods predict the reactivity of 1,1-difluoro-2-methylpropan-2-amine in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of fluorine substituents. For instance, fluorine’s electron-withdrawing nature increases electrophilicity at adjacent carbons, guiding reaction site predictions. Software like Gaussian or ORCA can simulate transition states for substitution reactions .
Q. How do structural modifications (e.g., methyl vs. cyclohexyl groups) impact the biological activity of fluorinated amines?
- Methodological Answer : Comparative studies using structure-activity relationship (SAR) models are key. For example, replacing methyl with cyclohexyl (as in 1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine hydrochloride) alters lipophilicity and binding affinity to biological targets . Assays like enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., GPCRs) quantify these effects .
Q. How should researchers resolve contradictions in reported synthetic yields for fluorinated amines?
- Methodological Answer :
- Data Triangulation : Compare methods across studies (e.g., reaction time, solvent polarity). For instance, yields for similar compounds vary with catalysts (e.g., Fe/NHCl in reductive amination vs. Pd catalysts in cross-coupling) .
- Controlled Replication : Systematically test variables (temperature, stoichiometry) to identify critical factors.
- Error Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
